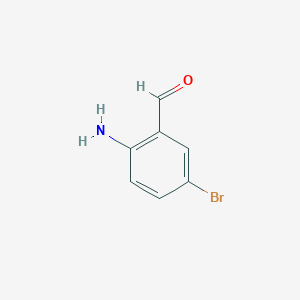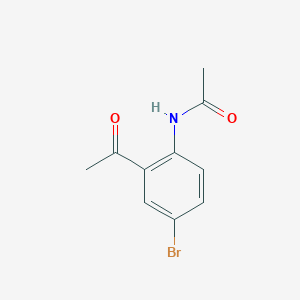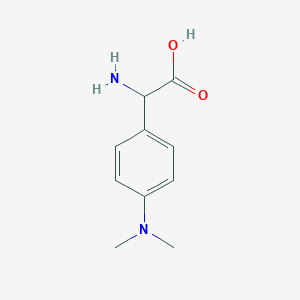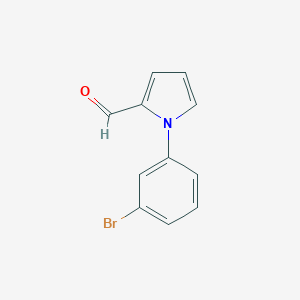![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)
1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Overview
Description
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is an organic compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and life sciences . The compound is known for its utility in various synthetic and analytical applications.
Preparation Methods
The synthesis of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine typically involves the reaction of 4-aminopiperidine with 4-cyanobenzoyl chloride in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Boc-4-[(4-cyanophenyl)amino]-piperidine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Boc-4-[(4-cyanophenyl)amino]-piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-Boc-4-[(4-cyanophenyl)amino]-piperidine can be compared with other similar compounds, such as:
4-[(4-cyanophenyl)amino]-piperidine: Lacks the Boc protection group, which may affect its reactivity and stability.
1-Boc-4-aminopiperidine: Does not have the cyano group, which influences its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
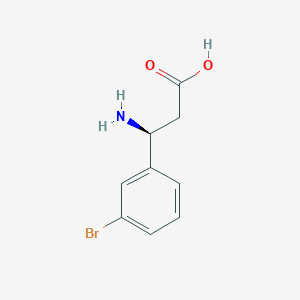
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
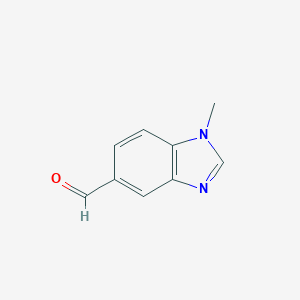
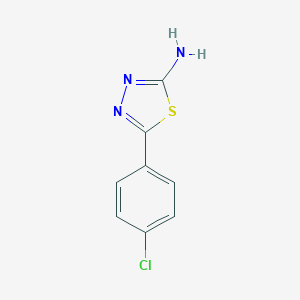

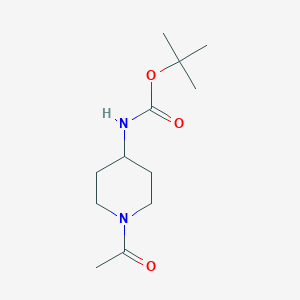
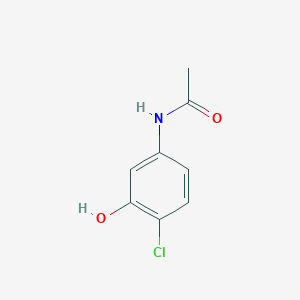

![3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)](/img/structure/B112424.png)
